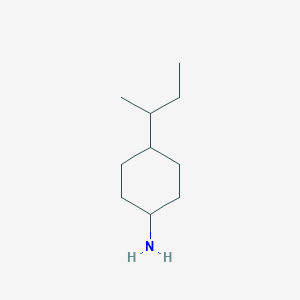

4-(sec-Butyl)cyclohexanamine

Descripción

4-(sec-Butyl)cyclohexanamine (CAS 25834-93-9) is a cyclohexane-based primary amine with a secondary butyl (-CH(CH₂)CH₂CH₃) substituent at the 4-position of the cyclohexyl ring. Key properties include:

- Molecular formula: C₁₀H₂₁N

- Molecular weight: 155.28 g/mol

- Physical state: Liquid (purity ≥95%)

- Applications: Limited data exist, but its structural analogs are used in pharmaceuticals, agrochemicals, and polymer synthesis .

Propiedades

IUPAC Name |

4-butan-2-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-8(2)9-4-6-10(11)7-5-9/h8-10H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQLHUCSNDRLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626474 | |

| Record name | 4-(Butan-2-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25834-93-9 | |

| Record name | 4-(Butan-2-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sec-Butylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butyl)cyclohexanamine can be achieved through several methods. One common approach involves the reductive amination of cyclohexanone with sec-butylamine. The reaction typically proceeds as follows:

Formation of Imine: Cyclohexanone reacts with sec-butylamine to form an imine intermediate.

Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

The reaction conditions generally involve mild temperatures and an inert atmosphere to prevent oxidation of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation step, ensuring a high conversion rate and selectivity towards the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-(sec-Butyl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: The primary amine group can be oxidized to form corresponding nitroso, nitro, or nitrile derivatives.

Reduction: The compound can be further reduced to secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or carbamates.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Pd/C.

Substitution: Reagents such as acyl chlorides, isocyanates, or chloroformates under basic conditions.

Major Products

Oxidation: Formation of nitroso, nitro, or nitrile compounds.

Reduction: Secondary or tertiary amines.

Substitution: Amides, ureas, or carbamates.

Aplicaciones Científicas De Investigación

4-(sec-Butyl)cyclohexanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

Industry: Utilized in the production of polymers, resins, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-(sec-Butyl)cyclohexanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The primary amine group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Isomers: tert-Butyl vs. sec-Butyl Derivatives

4-(tert-Butyl)cyclohexanamine (CAS 2163-34-0) differs in the branching of its alkyl group:

Cyclohexanamine Derivatives with Heterocyclic Substituents

N-(4-(6-(Trifluoromethyl)pyridin-2-yl)butan-2-yl)cyclohexanamine ():

- Structure : Features a trifluoromethylpyridine moiety.

- Synthesis : Produced via reductive amination of 4-(6-(trifluoromethyl)pyridin-2-yl)butan-2-one with cyclohexylamine .

N-((Tetrazol-5-yl)methyl)cyclohexanamine ():

- Structure : Incorporates a tetrazole ring, a bioisostere for carboxylic acids.

- Reactivity : Tetrazole introduces hydrogen-bonding capacity, increasing solubility in polar solvents.

Comparison : Unlike these derivatives, this compound lacks heterocyclic groups, resulting in lower polarity and distinct reactivity in nucleophilic substitutions or hydrogen-bonding interactions.

Industrial Diamines: 4,4'-Methylenebis(cyclohexylamine)

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3, ):

- Structure : A diamine with two cyclohexyl groups linked by a methylene bridge.

- Properties :

- Safety: Requires stringent controls (e.g., closed systems, ventilation) due to higher toxicity risks compared to monoamines like this compound .

Functionalized Cyclohexanamines

4-(Aminooxy)cyclohexanamine (CAS 167081-02-9, ):

- Structure: Contains an aminooxy (-ONH₂) group.

- Reactivity : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form oximes, a property absent in this compound.

N-(Sec-butyl)-2-chloroacetamide ():

- Structure : A chloroacetamide derivative.

Actividad Biológica

4-(sec-Butyl)cyclohexanamine, with the chemical formula C10H21N and CAS number 25834-93-9, is a compound of interest in various fields including medicinal chemistry and pharmacology. Its biological activity is primarily characterized by its interactions with biological targets, which can lead to diverse physiological effects. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H21N |

| Molecular Weight | 171.29 g/mol |

| CAS Number | 25834-93-9 |

| IUPAC Name | This compound |

This compound acts as a ligand that can bind to specific receptors or enzymes, thereby modulating their activity. The compound is hypothesized to influence various biochemical pathways, leading to alterations in cellular functions. For example, it may interact with neurotransmitter systems or other signaling pathways that are crucial for maintaining homeostasis in biological systems .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neurotransmitter Modulation : The compound may influence the release and reuptake of neurotransmitters such as dopamine and norepinephrine, potentially affecting mood and cognitive functions.

- Anti-inflammatory Properties : Some studies suggest that it may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Analgesic Effects : Preliminary findings indicate potential analgesic properties, making it a candidate for pain management therapies .

Toxicological Profile

The toxicological assessment of this compound includes evaluating its potential for acute toxicity, skin irritation, and sensitization. According to the NIOSH Occupational Exposure Banding process, this compound has been evaluated across multiple health endpoints:

- Acute Toxicity : Data suggests moderate toxicity levels.

- Skin Sensitization : Limited evidence indicates potential for sensitization upon dermal exposure.

- Reproductive Toxicity : Current studies do not highlight significant reproductive risks associated with this compound .

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant changes in behavior indicative of altered neurotransmitter levels. The results suggested enhanced locomotor activity, which aligns with dopaminergic stimulation.

Case Study 2: Anti-inflammatory Activity

In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.